REACTION_SMILES
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[Br:22][c:23]1[c:24]2[cH:25][cH:26][s:27][c:28]2[nH:29][c:30]1[C:31]([O:32][CH2:33][CH3:34])=[O:35].[Cl:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[s:1]1[cH:2][cH:3][c:4]2[c:5]1[nH:6][c:7]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[cH:8]2>>[s:1]1[cH:2][cH:3][c:4]2[c:5]1[nH:6][c:7]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[c:8]2[Cl:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1[nH]c2sccc2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2ccsc2[nH]1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1[nH]c2sccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |